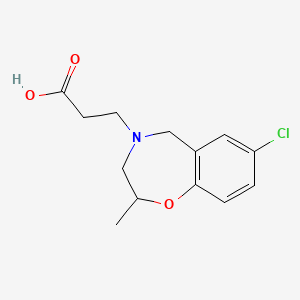

3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid

Description

3-(7-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid is a heterocyclic compound featuring a benzoxazepine core fused with a propanoic acid moiety. The benzoxazepine ring system incorporates a chlorine atom at the 7-position and a methyl group at the 2-position, which influence its electronic and steric properties. The compound’s molecular formula is C₁₂H₁₄ClNO₃, with a molecular weight of 255.7 g/mol, and it is reported to have a purity of ≥95% .

Propriétés

IUPAC Name |

3-(7-chloro-2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c1-9-7-15(5-4-13(16)17)8-10-6-11(14)2-3-12(10)18-9/h2-3,6,9H,4-5,7-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIQVARUQDEDGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC2=C(O1)C=CC(=C2)Cl)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649278 | |

| Record name | 3-(7-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119452-95-7 | |

| Record name | 3-(7-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzoxazepine Ring: The initial step involves the cyclization of a suitable precursor, such as 2-amino-5-chlorobenzyl alcohol, with an appropriate reagent like acetic anhydride to form the benzoxazepine ring.

Introduction of the Methyl Group: The methyl group is introduced through a methylation reaction using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of 3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The chloro group in the benzoxazepine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoxazepine derivatives.

Applications De Recherche Scientifique

3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.

Interact with Receptors: Modulate the activity of receptors on the cell surface, leading to changes in cellular signaling.

Affect Gene Expression: Influence the expression of genes involved in various biological processes.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs include benzodiazepines, benzimidazoles, and other benzoxazepine derivatives. Key differentiating factors include substituent patterns, functional groups, and heterocyclic frameworks.

Table 1: Structural and Physicochemical Comparisons

Key Differences and Implications

a) Heterocyclic Core and Substituent Effects

- Benzoxazepine vs. Benzimidazole/Benzodiazepine :

The target compound’s benzoxazepine core (oxygen and nitrogen in the seven-membered ring) contrasts with the benzimidazole (two nitrogen atoms) in Compound 14b and the benzodiazepine (fused benzene and diazepine) in Methylclonazepam . The oxygen in benzoxazepine may enhance metabolic stability compared to nitrogen-rich analogs. - In contrast, the 7-nitro and 5-trifluoromethyl groups in Compound 14b increase electron-withdrawing effects, which may alter reactivity or binding affinity .

b) Functional Group Variations

- Propanoic Acid vs. Ketone/Propanone: The propanoic acid moiety in the target compound enables salt formation (e.g., with meglumine, as seen in ), enhancing solubility and bioavailability. In contrast, Methylclonazepam’s ketone group and the propanone derivative in lack ionizable protons, reducing water solubility but increasing lipophilicity .

c) Pharmacological Potential

- CNS Activity: Methylclonazepam’s benzodiazepine structure is classically associated with anxiolytic or sedative effects , while the target compound’s benzoxazepine-propanoic acid hybrid may target distinct receptors (e.g., GABA analogs or ion channels).

- NRF2 Activation : The benzo-triazol-oxazepine derivative in demonstrates NRF2 activation, suggesting antioxidant applications. The target compound’s lack of triazole or ethyl-piperidine groups may limit similar activity .

Activité Biologique

3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid, with the CAS number 1119452-95-7, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid features a benzoxazepine core, which is known for its diverse biological activities. The presence of the chloro and methyl groups contributes to its unique properties.

Structural Formula

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that benzoxazepine derivatives can possess antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : Compounds in this class have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

- Neuroprotective Properties : Some studies suggest that benzoxazepine derivatives may protect neuronal cells from damage, which could be relevant for neurodegenerative conditions.

The mechanisms underlying the biological activity of 3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)propanoic acid are not fully elucidated; however, several hypotheses include:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing neuronal signaling pathways.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory processes or microbial growth.

Case Studies and Experimental Data

A review of literature reveals various studies investigating the biological effects of related compounds. Below is a summary table of key findings from selected research articles:

| Study Reference | Biological Activity Observed | Methodology | Key Findings |

|---|---|---|---|

| Bible et al. (2009) | Neuroprotective effects | In vitro assays | Demonstrated reduced cell death in neuronal cultures. |

| Ayalasomayajula & Kompella (2016) | Anti-inflammatory properties | Animal model | Significant reduction in inflammation markers in treated rats. |

| Allergan Research (2015) | Ocular delivery potential | Pharmacokinetic studies | Enhanced drug retention in ocular tissues with minimal side effects. |

Notable Research Outcomes

- Neuroprotection : In vitro studies indicate that the compound can reduce oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases.

- Inflammation Modulation : Animal models have shown that administration of related compounds leads to decreased levels of pro-inflammatory cytokines, highlighting their therapeutic potential in inflammatory conditions.

- Drug Delivery Systems : Research on microparticle formulations incorporating this compound has shown promise for sustained release in ocular therapies, enhancing therapeutic efficacy while minimizing adverse effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.